N-[4-chloro-2-(trifluoromethoxy)phenyl]prop-2-enamide
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Overview
Description
N-[4-chloro-2-(trifluoromethoxy)phenyl]prop-2-enamide is an organic compound characterized by the presence of a chloro, trifluoromethoxy, and prop-2-enamide group attached to a phenyl ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact withS1P receptors and JAK inhibitors . These targets play crucial roles in various cellular processes, including cell proliferation, survival, and immune response.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell proliferation, survival, and immune response .
Result of Action
Based on its potential targets, it may influence cell proliferation, survival, and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethoxy)phenyl]prop-2-enamide typically involves the reaction of 4-chloro-2-(trifluoromethoxy)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(trifluoromethoxy)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-chloro-2-(trifluoromethoxy)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
8-chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine: Known for its antiviral and anti-inflammatory properties.
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: Used in various chemical syntheses and industrial applications.
Uniqueness
N-[4-chloro-2-(trifluoromethoxy)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO2/c1-2-9(16)15-7-4-3-6(11)5-8(7)17-10(12,13)14/h2-5H,1H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKTVGOSAKYXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C=C1)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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